molecular formula C12H14N2OS2 B2650806 Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione CAS No. 618406-95-4

Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione

Cat. No.: B2650806
CAS No.: 618406-95-4
M. Wt: 266.38
InChI Key: YNJALGVTFFIBEX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been found to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine structure have been commercialized .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This synthesis can be performed under microwave irradiation in a solvent- and catalyst-free method .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic ring system. The bond lengths and valence angles in these compounds are close to the standard values .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . This reaction is reasonably fast, very clean, high yielding, and environmentally benign .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 157–159 °C .

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione is involved in the synthesis of thiazoles and their derivatives, which exhibit antimicrobial activities. Studies show that thiazoles synthesized from related compounds demonstrate in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Chemical Characterization and Biological Activity

The compound is also part of the synthesis of benzimidazole derivatives. These compounds are characterized for their chemical properties and tested for biological activities, such as anti-ulcer activity. The study involves the synthesis of specific benzimidazole derivatives, highlighting the importance of chemical characterization in understanding the biological activity of these compounds (Madala, 2017).

Novel Pyridine Analogs

This compound and its analogs play a role in the development of new pyridine analogs. These compounds are synthesized and characterized for their potential pharmacological applications. The study involves the synthesis of chalcones and pyrimidines, which are then tested for their inhibitory activity against different bacterial strains, showcasing the potential medicinal applications of these compounds (Patel & Patel, 2012).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines depends on their specific bioactivity. For example, some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

Given the diverse bioactivity of imidazo[1,2-a]pyridines, there is significant potential for future research in this area. This could include the development of new synthetic methods, the discovery of new bioactivities, and the commercialization of new drugs .

Properties

IUPAC Name

O-ethyl (7-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanylmethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-3-15-12(16)17-8-10-7-14-5-4-9(2)6-11(14)13-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJALGVTFFIBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CN2C=CC(=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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